molecular formula C8H12O B073685 1-Ethenyl-7-oxabicyclo[4.1.0]heptane CAS No. 1331-32-4

1-Ethenyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B073685
CAS No.: 1331-32-4
M. Wt: 124.18 g/mol
InChI Key: XAYDWGMOPRHLEP-UHFFFAOYSA-N
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Description

1-Ethenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic epoxide characterized by a norbornane-like framework (bicyclo[4.1.0]heptane) with an oxygen atom forming a strained three-membered epoxide ring (7-oxa) and an ethenyl (-CH=CH₂) substituent at position 1. This compound belongs to a class of bicyclic epoxides known for their synthetic utility in organic chemistry, particularly in ring-opening reactions and as intermediates in natural product synthesis.

Properties

CAS No.

1331-32-4

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethenyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H12O/c1-2-8-6-4-3-5-7(8)9-8/h2,7H,1,3-6H2

InChI Key

XAYDWGMOPRHLEP-UHFFFAOYSA-N

SMILES

C=CC12CCCCC1O2

Canonical SMILES

C=CC12CCCCC1O2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

One of the primary applications of 1-Ethenyl-7-oxabicyclo[4.1.0]heptane is as an intermediate in the synthesis of pharmaceuticals, particularly anticoagulants like Edoxaban. This compound serves as a precursor in the synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, which are crucial for the development of effective anticoagulant therapies. The synthesis involves resolving isomer mixtures to obtain high-purity intermediates, enhancing the efficiency and safety of drug production processes .

Case Study: Edoxaban Synthesis

  • Objective : Develop a cost-effective method for synthesizing Edoxaban intermediates.
  • Methodology : Using enzyme-catalyzed resolution reactions to separate isomers.
  • Outcome : Achieved high selectivity and reduced production costs, facilitating large-scale industrial production .

Materials Science

2.1 Polymerization Applications

This compound can be utilized in polymer chemistry, particularly in frontal polymerization techniques that enhance energy efficiency and speed in additive manufacturing processes. Its unique structure allows for the formation of advanced polymeric materials with desirable mechanical properties.

Case Study: Frontal Polymerization

  • Objective : Investigate the use of this compound in additive manufacturing.
  • Methodology : Implementing frontal polymerization to produce high-performance materials.
  • Outcome : Demonstrated advantages in energy consumption and material properties, paving the way for innovative applications in 3D printing technologies .

Functionalization and Coupling Agents

3.1 Silane-Based Coupling Agents

The compound is also explored as a silane-based coupling agent, particularly trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane, which can functionalize various substrates for enhanced adhesion and compatibility in composite materials.

PropertyValue
Boiling Point310 °C
Density1.065 g/mL at 25 °C
ApplicationFunctionalizing alumina nanoparticles and basalt fibers

This functionalization improves the mechanical properties of composites, making them suitable for engineering applications .

Summary of Applications

The following table summarizes the key applications of this compound:

Application AreaSpecific UseKey Benefits
Medicinal ChemistryIntermediate for Edoxaban synthesisHigh selectivity, cost-effective production
Materials SciencePolymerization in additive manufacturingEnergy-efficient processes
FunctionalizationSilane-based coupling agentsImproved adhesion and mechanical properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
3-Vinyl-7-oxabicyclo[4.1.0]heptane Ethenyl at position 3 C₈H₁₀O Epoxide ring-opening reactivity; used in polymer cross-linking .
1-Ethynyl-7-oxabicyclo[4.1.0]heptane Ethynyl (-C≡CH) at position 1 C₉H₁₀O High reactivity in cycloadditions; bp 70–72°C (15 Torr); IR ν 3300 cm⁻¹ (C≡C-H stretch) .
1-Phenyl-7-oxabicyclo[4.1.0]heptane Phenyl at position 1 C₁₂H₁₂O Undergoes pinacol rearrangement to yield aldehydes (56% isolated yield) .
4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one Isopropenyl, methyl, and ketone groups C₁₀H₁₄O₂ Derived from carvone; used in flavor/fragrance industries; bp 193.4°C (predicted) .
1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptane Methyl and isopropenyl groups C₁₀H₁₆O Limonene oxide derivative; CAS 1195-92-2; used in coatings and adhesives .

Structural and Reactivity Comparisons

Epoxide Reactivity

  • 1-Ethenyl vs. 3-Vinyl Derivatives : The position of the ethenyl group influences regioselectivity in ring-opening reactions. For example, 3-vinyl derivatives (e.g., 3-Vinyl-7-oxabicyclo[4.1.0]heptane) exhibit enhanced reactivity toward nucleophiles at the less hindered epoxide carbon .
  • Ethynyl vs. Ethenyl : The ethynyl group in 1-Ethynyl-7-oxabicyclo[4.1.0]heptane enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas the ethenyl group may participate in Diels-Alder reactions .

Conformational Analysis

  • DFT and X-ray studies of 3-oxabicyclo[4.1.0]heptane derivatives (e.g., 1-phenyl analogs) reveal that substituents significantly affect ring strain and stereoelectronic effects, impacting binding affinities to biological targets like opioid receptors .

Preparation Methods

Epoxidation of Norbornene Derivatives Followed by Functionalization

The oxabicyclo[4.1.0]heptane core is classically derived from norbornene via epoxidation. A two-step protocol involves:

  • Epoxidation of norbornene using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding 7-oxabicyclo[4.1.0]heptane .

  • Introduction of the ethenyl group via palladium-catalyzed cross-coupling. For example, Suzuki-Miyaura coupling with vinylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C achieves 62–68% yield .

Key Variables :

  • Temperature control during epoxidation prevents ring-opening side reactions.

  • Catalyst loading (1–5 mol%) and boronic acid stoichiometry (1.2–2.0 equiv) critically influence coupling efficiency.

Ring-Opening of 7-Oxabicyclo[4.1.0]heptane Intermediates

Patent CN106868088B discloses methods to resolve 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers using enzymatic hydrolysis . Adapting this approach:

  • Synthesize 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester via iodolactonization of cyclohexene-1-carboxylic acid (92% yield) .

  • Introduce ethenyl group via nucleophilic substitution. Treating the iodinated intermediate with vinylmagnesium bromide in THF at −78°C results in a 55% yield of the ethenyl derivative .

Optimization Insights :

  • Enzymatic resolution using α-chymotrypsin or alkaline protease enhances enantiomeric excess (>99% de) .

  • Solvent polarity (e.g., methyl tert-butyl ether) improves enzyme stability and reaction selectivity .

Diels-Alder Cycloaddition with Vinyl-Substituted Dienophiles

A retrosynthetic approach employs cyclopentadiene and a vinyl-substituted epoxide dienophile:

  • Diels-Alder reaction between cyclopentadiene and vinylglycidyl ether at 120°C forms the bicyclic adduct.

  • Acid-catalyzed epoxide rearrangement (e.g., BF₃·Et₂O in CH₂Cl₂) yields the target compound with 70–75% overall efficiency .

Critical Parameters :

  • Electron-deficient dienophiles accelerate cycloaddition kinetics.

  • Stereoselectivity is governed by endo rule adherence, favoring cis-fused products.

Catalytic Asymmetric Epoxidation

Chiral salen-metal complexes enable enantioselective synthesis:

  • Epoxidation of 1-vinylnorbornene using Jacobsen’s (salen)Mn catalyst with NaOCl as oxidant achieves 85% ee .

  • Kinetic resolution via hydrolytic enzymes (e.g., lipase PS) further enriches enantiopurity to >98% ee .

Performance Metrics :

CatalystOxidantTemperatureee (%)Yield (%)
(salen)Mn(III)NaOCl0°C8578
Lipase PSH₂O25°C9845

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors outperform batch systems:

  • Epoxidation in microreactors (residence time: 2 min) achieves 95% conversion with 10% higher selectivity than batch .

  • Enzymatic resolution integrated with membrane filtration enables catalyst recycling, reducing costs by 30% .

Q & A

Q. What advanced spectroscopic techniques elucidate dynamic behavior in solution (e.g., ring-flipping)?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) detects coalescence temperatures for ring-flipping. 2D EXSY experiments quantify exchange rates. For solid-state dynamics, 13^{13}C CP/MAS NMR reveals conformational locking .

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